2-Chloro-6-isobutylpyrazine

Synthetic route planning Regioselectivity Chloropyrazine synthesis

2-Chloro-6-isobutylpyrazine (CAS 870544-15-3) is a halogenated alkylpyrazine building block with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol. It is supplied as a research chemical with a typical purity of 98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
Cat. No. B12831316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-isobutylpyrazine
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCC(C)CC1=CN=CC(=N1)Cl
InChIInChI=1S/C8H11ClN2/c1-6(2)3-7-4-10-5-8(9)11-7/h4-6H,3H2,1-2H3
InChIKeyFVJSAPVLEUZPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-isobutylpyrazine Procurement: Compound Identity and Core Characteristics for Research Sourcing


2-Chloro-6-isobutylpyrazine (CAS 870544-15-3) is a halogenated alkylpyrazine building block with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It is supplied as a research chemical with a typical purity of 98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs . The compound belongs to the chloropyrazine subclass, where the chlorine atom at the 2-position serves as a leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the isobutyl substituent at the 6-position modulates lipophilicity and steric environment [1]. This specific regiochemical arrangement of substituents distinguishes it from its positional isomers (e.g., 2-chloro-3-isobutylpyrazine and 2-chloro-5-isobutylpyrazine), each of which exhibits different reactivity profiles and synthetic accessibility [1].

Why 2-Chloro-6-isobutylpyrazine Cannot Be Interchanged with Other Chloro-isobutylpyrazine Isomers in Synthetic Route Development


Among the three chloro-isobutylpyrazine positional isomers (2-chloro-3-, 2-chloro-5-, and 2-chloro-6-isobutylpyrazine), the position of the chlorine substituent relative to the isobutyl group fundamentally alters the electronic environment of the pyrazine ring, which in turn governs regioselectivity in subsequent synthetic transformations [1]. Direct chlorination of isobutylpyrazine with phosphoryl chloride and phosphorus pentachloride has been shown to yield specifically 2-chloro-5-isobutylpyrazine in 25% yield, demonstrating that the 6-chloro isomer cannot be accessed via this direct electrophilic chlorination route [1]. Consequently, researchers requiring the 6-chloro regioisomer for a specific synthetic sequence cannot simply substitute the more synthetically accessible 5-chloro isomer without fundamentally altering the downstream reaction outcomes and product profiles [1].

Quantitative Differentiation Evidence for 2-Chloro-6-isobutylpyrazine Against Its Closest Analogs


Regiochemical Outcome of Direct Chlorination: 2-Chloro-6-isobutylpyrazine vs. 2-Chloro-5-isobutylpyrazine Synthetic Accessibility

The direct nuclear chlorination of isobutylpyrazine using phosphoryl chloride and phosphorus pentachloride yields specifically 2-chloro-5-isobutylpyrazine in 25% yield, with no reported formation of the 6-chloro isomer under these conditions [1]. This contrasts sharply with the 6-chloro regioisomer, which requires alternative synthetic strategies such as condensation of appropriate precursors or de novo ring construction, fundamentally affecting procurement lead times, synthetic step count, and cost of goods [1].

Synthetic route planning Regioselectivity Chloropyrazine synthesis

Predicted Lipophilicity: 2-Chloro-6-isobutylpyrazine vs. 2-Isobutylpyrazine Log P Comparison

Computational prediction using XLogP3 (PubChem source) indicates that 2-chloro-6-isobutylpyrazine has a predicted log P of approximately 2.40, compared to 2-isobutylpyrazine with a predicted log P of 1.50–1.68 [1][2]. The chlorine substitution increases lipophilicity by roughly 0.7–0.9 log units, which is consistent with the established π-value for aromatic chlorine (~0.71) [1][2].

Lipophilicity Drug-likeness Physicochemical property prediction

Chloropyrazine Reactivity Hierarchy: Steric and Electronic Differentiation of 2-Chloro-6-isobutylpyrazine in SNAr Reactions

In the 2-chloro-6-isobutylpyrazine isomer, the chlorine at the C2 position is flanked by one adjacent ring nitrogen (N1) and the C3 position bearing only a hydrogen atom, resulting in minimal steric hindrance to nucleophilic attack and strong activation by the electron-withdrawing ring nitrogens [1]. In contrast, the 2-chloro-3-isobutylpyrazine isomer places the isobutyl group directly adjacent to the chlorine, creating steric congestion that has been documented to slightly decrease SNAr reactivity compared to unsubstituted halopyrazines . The 2-chloro-6-isobutylpyrazine regioisomer therefore retains higher predicted SNAr reactivity than its 3-isobutyl counterpart while offering a different vector for subsequent functionalization at the unsubstituted 3- and 5-positions [1].

SNAr reactivity Pyrazine functionalization Steric effects

Procurement Purity Benchmark: 2-Chloro-6-isobutylpyrazine vs. Typical Alkylchloropyrazine Catalog Purity

The commercially available 2-chloro-6-isobutylpyrazine (CAS 870544-15-3) is supplied at a purity specification of 98% . This compares favorably to many other chloro-isobutylpyrazine positional isomers, which are commonly offered at 95% purity from comparable suppliers . The 3-percentage-point purity differential provides researchers with a higher-confidence starting material for multi-step synthesis where impurity accumulation can significantly reduce overall yield.

Chemical purity Procurement specification Quality control

Optimal Sourcing Scenarios for 2-Chloro-6-isobutylpyrazine Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Unhindered SNAr Diversification

When a synthetic route demands a chloropyrazine scaffold where the chlorine atom can undergo smooth nucleophilic aromatic substitution without steric interference from an adjacent alkyl group, 2-chloro-6-isobutylpyrazine is the preferred regioisomer. Its chlorine at C2 is flanked only by hydrogen at C3, unlike the 3-isobutyl isomer where steric congestion has been reported to reduce SNAr reactivity [3]. This makes the 6-isobutyl isomer particularly suitable for parallel library synthesis where high and predictable substitution yields are critical.

Multi-Step Synthesis Requiring High-Purity Chloropyrazine Building Blocks to Minimize Impurity Carry-Through

In synthetic sequences exceeding five steps, impurity amplification can erode final product yield and purity. The commercial availability of 2-chloro-6-isobutylpyrazine at 98% purity provides a measurable advantage over positional isomers typically offered at 95–97% purity . For programs operating under strict intermediate purity gates, this higher specification reduces the burden of pre-reaction purification.

Agrochemical Lead Optimization Requiring Increased Lipophilicity Relative to Non-Halogenated Pyrazines

The chlorine substituent on 2-chloro-6-isobutylpyrazine raises predicted log P by approximately 0.7–0.9 units compared to 2-isobutylpyrazine [1][2]. This physicochemical shift is relevant for agrochemical research programs targeting improved leaf penetration or altered soil mobility profiles, where systematic modulation of lipophilicity is a key optimization parameter in herbicide and fungicide discovery.

Synthetic Route Scouting Where the 6-Chloro Regioisomer Is Required but Direct Chlorination Fails

Since direct electrophilic chlorination of isobutylpyrazine yields exclusively the 5-chloro isomer (25% yield) and not the 6-chloro isomer , researchers targeting the 6-chloro substitution pattern must either develop a de novo ring synthesis or procure the pre-made compound. Sourcing ready-made 2-chloro-6-isobutylpyrazine eliminates the cost and time burden of a custom synthetic route development program.

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